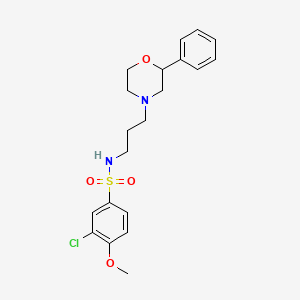
3-chloro-4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring a chloro and methoxy group on the benzene ring, along with a phenylmorpholino moiety, contributes to its distinct chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide typically involves multiple steps:
Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of 3-chloro-4-methoxyaniline to form 3-chloro-4-methoxybenzenesulfonamide.
Alkylation: The next step is the alkylation of the sulfonamide with 3-chloropropylamine to introduce the propyl chain.
Morpholine Addition: Finally, the phenylmorpholino group is introduced through a nucleophilic substitution reaction, where 2-phenylmorpholine reacts with the intermediate compound under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and pH during each step of the synthesis. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.
化学反应分析
Types of Reactions
3-chloro-4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the functional groups attached to the benzene ring and the sulfonamide moiety.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols, for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide, for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
科学研究应用
3-chloro-4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Biological Research: Used as a probe to study enzyme interactions and protein binding.
Chemical Biology: Employed in the development of chemical tools for studying cellular processes.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and pharmaceuticals.
作用机制
The mechanism of action of 3-chloro-4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The phenylmorpholino moiety may enhance the compound’s ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
- 4-chloro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide
- 3-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide
- 3-chloro-4-methoxy-N-(3-(2-methylmorpholino)propyl)benzenesulfonamide
Uniqueness
3-chloro-4-methoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and methoxy groups on the benzene ring, along with the phenylmorpholino moiety, differentiates it from other sulfonamides and enhances its potential as a versatile compound in various applications.
属性
IUPAC Name |
3-chloro-4-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O4S/c1-26-19-9-8-17(14-18(19)21)28(24,25)22-10-5-11-23-12-13-27-20(15-23)16-6-3-2-4-7-16/h2-4,6-9,14,20,22H,5,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJOAQLDAILFGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
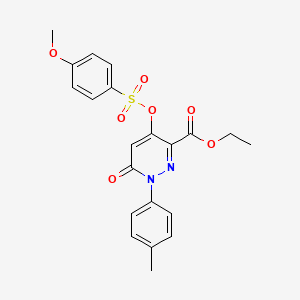
![2-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2719421.png)
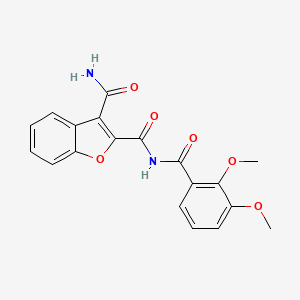
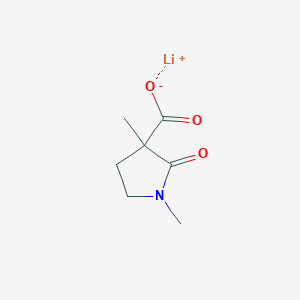
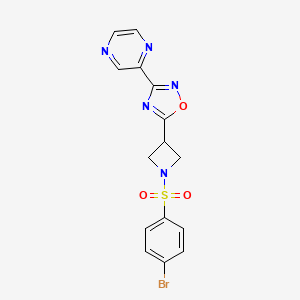
![6-Methoxy-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2719427.png)
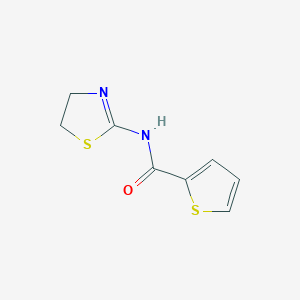
![N-[(1,4-dioxan-2-yl)methyl]-1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2719431.png)
![5-chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B2719433.png)
![3-(4-fluorophenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2719434.png)
![3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2719435.png)
![methyl 2-{[4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2719437.png)
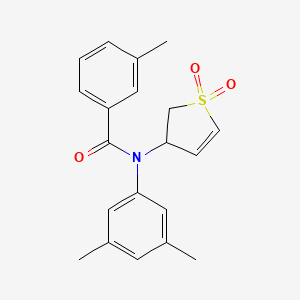
![5-[[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2719440.png)
